Methyl 7-chloro-4-hydroxyquinoline-3-carboxylate
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Overview
Description
Methyl 7-chloro-4-hydroxyquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-4-hydroxyquinoline-3-carboxylate typically involves the reaction of 7-chloro-4-hydroxyquinoline-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 7-chloro-4-quinolinone-3-carboxylate.
Reduction: 7-chloro-4-hydroxyquinoline-3-carbinol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7-chloro-4-hydroxyquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 7-chloro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with cellular processes. The compound’s quinoline core allows it to intercalate with DNA, disrupting replication and transcription processes. Additionally, it can bind to metal ions, affecting metalloprotein functions .
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-hydroxyquinoline-3-carboxylic acid: The parent compound, which lacks the methyl ester group.
7-chloro-4-hydroxyquinoline-3-carbinol: A reduced form of the compound.
7-chloro-4-quinolinone-3-carboxylate: An oxidized form of the compound.
Uniqueness
Methyl 7-chloro-4-hydroxyquinoline-3-carboxylate is unique due to its ester functional group, which enhances its solubility and bioavailability. This makes it a more versatile compound for various applications compared to its analogs .
Properties
IUPAC Name |
methyl 7-chloro-4-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)8-5-13-9-4-6(12)2-3-7(9)10(8)14/h2-5H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMSLHBNAZRSIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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